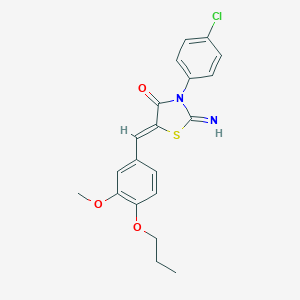![molecular formula C20H17ClN2O4 B302863 N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302863.png)
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK also affects other signaling pathways, such as the NF-κB and AKT pathways, which are involved in cell survival and resistance to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to modulate immune cell function in preclinical models. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits the activation and proliferation of T-cells, and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also enhances the activity of natural killer cells, which are important for the immune surveillance of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, and its ability to modulate immune cell function. However, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has some limitations as well. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also has a short half-life in vivo, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for the development of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, and the development of personalized treatment strategies based on these biomarkers. Another area of focus is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapies. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties for clinical use.
Métodos De Síntesis
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is synthesized through a multi-step process that involves the coupling of 5-chloro-2-methoxybenzoic acid with 4-methyl-2-nitroaniline, followed by reduction of the nitro group and subsequent coupling with 2-furancarboxylic acid. The final product is purified through column chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have demonstrated that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide reduces tumor growth in mouse models of CLL and NHL, and enhances the efficacy of other anti-cancer agents such as rituximab. Clinical trials of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide are currently underway in patients with relapsed or refractory CLL and NHL.
Propiedades
Nombre del producto |
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
Fórmula molecular |
C20H17ClN2O4 |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
N-[2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-5-7-15(22-20(25)18-4-3-9-27-18)16(10-12)23-19(24)14-11-13(21)6-8-17(14)26-2/h3-11H,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
BHNAFYJFIUXFMY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)
